

Comparative Guide: Vortioxetine vs. 1-(2-Phenoxyethyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Phenoxyethyl)piperazine
dimethanesulfonate

CAS No.: 1609399-72-5

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Mechanism of Action & Pharmacological Profiling Executive Summary

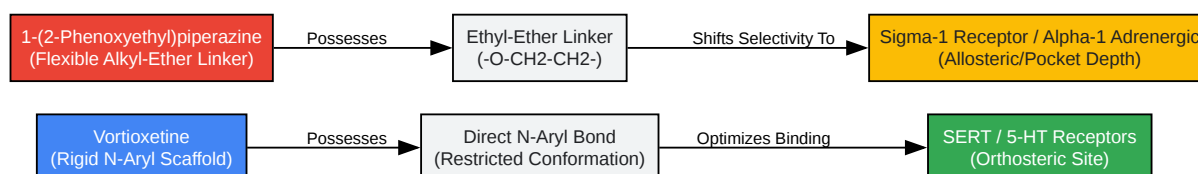
This guide contrasts the pharmacological profiles of Vortioxetine, a clinically approved Serotonin Modulator and Stimulator (SMS), and 1-(2-Phenoxyethyl)piperazine, a chemical scaffold distinct from Vortioxetine in its linker topology.

- Vortioxetine is an -arylpiperazine characterized by a direct bond between the piperazine nitrogen and the phenyl ring.^[1] This rigidity is critical for its high-affinity binding to the Serotonin Transporter (SERT) and specific 5-HT receptor subtypes.
- 1-(2-Phenoxyethyl)piperazine is an aryloxyalkylpiperazine featuring a flexible ethyl-ether linker. This structural modification drastically alters the pharmacological profile, shifting affinity away from SERT/5-HT specific modulation toward Sigma-1 (

) receptor agonism and
-adrenergic antagonism.

Chemical Structure & Topology

The fundamental difference lies in the linker between the aromatic system and the basic amine (piperazine). This structural divergence dictates their respective receptor selectivity profiles.



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Figure 1: Structural topology determining pharmacological selectivity. The direct N-aryl bond in Vortioxetine restricts conformation for SERT specificity, while the flexible linker in 1-(2-Phenoxyethyl)piperazine favors Sigma-1/Alpha-1 interactions.

Vortioxetine: The Multimodal Serotonergic Agent

Classification: Serotonin Modulator and Stimulator (SMS).[1] Core Mechanism: Vortioxetine functions via a "multimodal" mechanism, combining SERT inhibition with direct modulation of G-protein coupled serotonin receptors.

Key Molecular Interactions

- SERT Inhibition (

nM): The phenylpiperazine core occupies the central binding site of SERT, blocking serotonin reuptake. The 2,4-dimethyl and thio-linkage provide specific hydrophobic interactions unique to Vortioxetine.

- 5-HT

Antagonism (

nM): Potent antagonism increases downstream norepinephrine and acetylcholine release, contributing to cognitive enhancement.

- 5-HT

Agonism (

nM): Desensitizes presynaptic autoreceptors, accelerating the onset of antidepressant effects compared to pure SSRIs.

- 5-HT

Antagonism (

nM): Modulates circadian rhythms and mood regulation.

Experimental Protocol: [

H]-5-HT Uptake Assay (SERT Inhibition)

- Preparation: Transfect HEK293 cells with human SERT cDNA.
- Incubation: Incubate cells with [H]-5-HT (20 nM) and varying concentrations of Vortioxetine (0.1 nM – 1 M) for 10 minutes at 37°C.
- Termination: Wash cells 3x with ice-cold buffer to stop uptake.
- Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
- Analysis: Plot inhibition curves to determine IC₅₀ and derive IC₅₀ using the Cheng-Prusoff equation.

1-(2-Phenoxyethyl)piperazine: The Sigma/Alpha Scaffold

Classification: Chemical Probe / Pharmacophore (Not a marketed drug). Core Mechanism: This structure represents a "flexible" piperazine scaffold. The introduction of the 2-phenoxyethyl chain (an ethyl ether spacer) disrupts the precise geometry required for high-affinity SERT binding seen in Vortioxetine, shifting the profile toward Sigma (

) receptors and Alpha-adrenergic (

) receptors.

Key Molecular Interactions

- Sigma-1 (

) Receptor Agonism: The phenoxyethyl-piperazine moiety is a classic pharmacophore for ligands. The basic nitrogen interacts with Asp126, while the aromatic ring (spaced by the ethyl linker) occupies the hydrophobic pocket.

- Note: This scaffold is structurally related to Cutamesine (SA4503) and Fenspiride derivatives, which are potent

agonists.

- -Adrenergic Antagonism: The flexible linker allows the molecule to adopt a conformation that fits the

-adrenergic receptor binding pocket, often causing orthostatic hypotension side effects in drugs containing this motif (e.g., Naftopidil analogs).

- Reduced 5-HT Specificity: Unlike Vortioxetine, the lack of a direct aryl-nitrogen bond significantly reduces affinity for 5-HT

and 5-HT

receptors.

Experimental Protocol: Sigma-1 Receptor Binding Assay

- Tissue Source: Guinea pig brain membranes (rich in

sites).[2]

- Radioligand: Use [³H]-(+)-Pentazocine (highly selective agonist).
- Displacement: Incubate membranes with 2 nM [³H]-(+)-Pentazocine and increasing concentrations of 1-(2-Phenoxyethyl)piperazine (1 nM – 10 M).
- Conditions: Tris-HCl buffer (pH 7.4), incubate for 120 min at 25°C.
- Filtration: Rapid filtration through glass fiber filters (Whatman GF/B).
- Result: High affinity is typically observed in the low nanomolar range (< 50 nM) for this scaffold.

Comparative Data Summary

The following table contrasts the binding affinities (

) and functional effects. Note that Vortioxetine data is derived from clinical pharmacology, while 1-(2-Phenoxyethyl)piperazine data represents the general profile of this chemical class (e.g., related Sigma ligands).

Target	Vortioxetine ()	1-(2-Phenoxyethyl) piperazine ()*	Functional Consequence (Vortioxetine)	Functional Consequence (Phenoxyethyl)
SERT	1.6 nM	> 1,000 nM	Antidepressant efficacy	Negligible reuptake inhibition
5-HT	15 nM	Low Affinity	Anxiolytic / Rapid onset	Minimal effect
5-HT	3.7 nM	Low Affinity	Pro-cognitive / Anti-nausea	Minimal effect
Sigma-1 ()	Low Affinity	~10 - 50 nM	None	Neuroprotection / Modulation of Ca
-Adrenergic	Low Affinity	High Affinity	Minimal cardiovascular SE	Potential hypotension / Sedation

*Values for 1-(2-Phenoxyethyl)piperazine are estimated based on structural analogs (e.g., SA4503, phenoxyalkyl derivatives) reported in SAR literature.

Synthesis & Origin Context

- Vortioxetine Synthesis:** Involves a palladium-catalyzed Buchwald-Hartwig amination between a 1,2-disubstituted benzene (e.g., 2,4-dimethyl-1-iodobenzene) and piperazine, followed by the formation of the thioether linkage. The "phenoxyethyl" group is not a precursor or impurity in this pathway.
- 1-(2-Phenoxyethyl)piperazine Origin:** Typically synthesized by alkylating piperazine with 2-phenoxyethyl bromide. It serves as a building block for "non-selective" CNS agents or specific Sigma receptor probes.

References

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